molecular formula C12H20N2S B2515410 N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine CAS No. 937651-18-8

N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine

Cat. No.: B2515410
CAS No.: 937651-18-8
M. Wt: 224.37
InChI Key: WYHLQLIXPKFTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine is a complex organic compound that features a piperidine ring and a thiophene ring

Scientific Research Applications

N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a precursor for drug development.

    Pharmacology: The compound is investigated for its interactions with biological targets and its potential effects on physiological processes.

    Industrial Chemistry: It is used in the synthesis of other complex organic compounds and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Thiophene Ring: The thiophene ring is introduced through a series of substitution reactions.

    Methylation: The final step involves the methylation of the nitrogen atom to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-[3-(pyridin-1-ylmethyl)-2-thienyl]methanamine
  • N-methyl-1-[3-(piperidin-1-ylmethyl)-2-furyl]methanamine

Uniqueness

N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine is unique due to its specific combination of a piperidine ring and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-1-[3-(piperidin-1-ylmethyl)thiophen-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-13-9-12-11(5-8-15-12)10-14-6-3-2-4-7-14/h5,8,13H,2-4,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHLQLIXPKFTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CS1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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